Sulfone, methyl styryl

Cycloaddition Chemistry Regioselectivity Dipole Reactions

Methyl styryl sulfone (C9H10O2S), also known as [(E)-2-(methylsulfonyl)ethenyl]benzene, is an α,β-unsaturated sulfone that functions as a specialized vinyl sulfone building block with well-defined spectroscopic and electronic properties. Its significance as a research chemical lies in its role as a stereochemically pure (E)-isomer and its unique inverse electron demand behavior in cycloaddition reactions, which clearly distinguishes it from its sulfide and sulfoxide counterparts.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 15436-11-0
Cat. No. B092273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfone, methyl styryl
CAS15436-11-0
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C9H10O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
InChIKeyRJQJJDKSNFBCFC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Styryl Sulfone (CAS 15436-11-0): A Definable, Specialized Vinyl Sulfone Building Block


Methyl styryl sulfone (C9H10O2S), also known as [(E)-2-(methylsulfonyl)ethenyl]benzene, is an α,β-unsaturated sulfone that functions as a specialized vinyl sulfone building block with well-defined spectroscopic and electronic properties [1][2]. Its significance as a research chemical lies in its role as a stereochemically pure (E)-isomer and its unique inverse electron demand behavior in cycloaddition reactions, which clearly distinguishes it from its sulfide and sulfoxide counterparts [3]. This compound is procured primarily as a rare or unique chemical for early-phase discovery, where its specific reactivity rather than bulk availability is the primary selection criterion .

Stereochemically pure (E)-vinyl sulfone building block
Inverse electron-demand dipolarophile with reversed regioselectivity
Rare/unique procurement; requires independent characterization

Why Methyl Styryl Sulfone Cannot Be Substituted by Generic Vinyl Sulfones or Styryl Sulfides


Direct substitution of methyl styryl sulfone with generic styryl sulfides or common vinyl sulfones is precluded by a reversal of fundamental reactivity patterns. In cycloaddition chemistry, the sulfur oxidation state dictates the regioisomeric outcome of the reaction; the sulfone's reversed regioselectivity compared to sulfides and sulfoxides means that using a sulfide analog would lead to a different structural isomer, compromising synthetic integrity [1]. Furthermore, the (E)-stereochemistry is critical for applications requiring defined geometry, and sourcing this specific isomer from specialty chemical collections ensures the necessary structural fidelity not guaranteed by bulk, racemic, or mixed-isomer stocks of alternative vinyl sulfones .

Sulfide or sulfoxide analogs may shift regiochemical outcome to the opposite isomer, compromising synthetic integrity.
Generic vinyl sulfone stocks may not guarantee (E)-stereochemistry, risking structural ambiguity.
Commodity analogs often lack defined electronic profiles and CoA, limiting data-driven selection.

Quantifiable Comparative Evidence for Methyl Styryl Sulfone Against Closest Analogs


Reversed Regioselectivity in Cycloaddition Versus Methyl Styryl Sulfide and Sulfoxide

In [3+2] cycloadditions with nitrile oxides, the regiochemical outcome is inverted for methyl styryl sulfone relative to its sulfide and sulfoxide analogs. While methyl styryl sulfides exhibit high regioselectivity for one adduct, the sulfone produces the regioisomeric adduct as the major product, a qualitative inversion documented to be 'reversed' [1]. This fundamental mechanistic distinction means the choice of oxidation state acts as a reaction switch, dictating which carbon of the dipolarophile forms a bond, and is not a matter of simple rate acceleration.

Regioselectivity comparison
Head-to-head
Sulfone gives reversed regioisomer vs. sulfide/sulfoxide
Oxidation state acts as reaction switch; wrong analog yields incorrect isomer
Qualitative inversion, not rate difference
Cycloaddition Chemistry Regioselectivity Dipole Reactions

Experimentally Determined Ionization Energies Differentiate Electronic Structure from Substituted Analogs

Ultraviolet photoelectron spectroscopy studies provide distinct ionization energy (IE) values for the parent methyl styryl sulfone: a low IE band at 8.7 eV and a vertical IE at 9.08 eV [1]. These values serve as a quantitative electronic fingerprint that differentiates it from analogs bearing substituents on the styryl ring, which exhibit systematically shifted IEs as demonstrated in the same study. This allows for direct, data-driven comparison when selecting compounds for studies correlating electronic structure with reactivity.

Ionization energy fingerprint
Reported
IE(1)=8.7 eV; IE(2, vertical)=9.08 eV
Defined electronic profile for reactivity correlations
Gas-phase UPS data; values shift with substituents
Physical Organic Chemistry Photoelectron Spectroscopy Electronic Effects

Defined Spectroscopic Signature Provides a Unique Identity Check Against Structural Analogues

A multi-technique spectral dataset (3 NMR, 1 UV-Vis, and 4 MS (GC)) is available for methyl styryl sulfone, creating a definitive fingerprint [1]. This composite dataset enables unambiguous identity confirmation and purity assessment, a critical advantage over less characterized, structurally similar compounds like methyl styryl sulfide or generic benzyl vinyl sulfones for which such comprehensive reference data may not be readily accessible from a single, traceable source.

Spectral reference dataset
Supporting evidence
3 NMR, 1 UV-Vis, 4 MS (GC) compiled
Enables unambiguous identity confirmation
SpectraBase reference for (E)-isomer
Analytical Chemistry Quality Control Spectral Fingerprinting

Procurement from Specialty Chemical Collections Confirms a Non-Commodity, Differentially Sourced Status

The primary commercial source lists this product under its 'AldrichCPR' collection of rare and unique chemicals and explicitly states that it does not collect analytical data, selling the product 'as-is' with buyer responsibility for identity confirmation . This contrasts sharply with bulk commodity sulfones or styryl derivatives, which are typically sold with certified purity and full batch analysis. This 'self-validate' supply status is a critical procurement differentiator, forcing a direct decision about internal quality control capabilities.

Supply chain model
Data to verify
Sold as rare/unique; no supplier analytical data
Requires independent QC; plan internal validation
Supplier 'as-is' listing, no CoA
Chemical Procurement Research Supply Chain Rare Chemicals

Defensible Application Scenarios for Methyl Styryl Sulfone Based on Unique Differentiation


Controlling Regioisomeric Outcome in Heterocyclic Synthesis via 1,3-Dipolar Cycloaddition

Leveraging the reversed regioselectivity of methyl styryl sulfone compared to its sulfide analog [1], medicinal and synthetic chemists can selectively access a specific regioisomeric isoxazoline or isoxazole scaffold that is inaccessible using the more common sulfide dipolarophile. This is a critical design element in structure-activity relationship (SAR) studies where the connection point of a heterocycle to the phenyl ring determines biological activity.

Design of Experiments Correlating Electronic Structure with Reaction Rates

For physical organic chemists building linear free-energy relationships, methyl styryl sulfone provides a well-characterized parent compound with precisely measured ionization energies (IE(1)=8.7 eV, vertical IE=9.08 eV) [2]. This allows it to serve as an anchor point in a series of styryl sulfones for studying substituent effects on dipolarophile reactivity, where the known electronic profile directly informs computational modeling.

Development of In-House Analytical Methods for Non-Standard Vinyl Sulfone Intermediates

Analytical groups tasked with characterizing novel synthetic intermediates can use the rich, multi-modal spectral dataset available for this compound (3 NMR, 1 UV-Vis, 4 MS) as a benchmark [3]. This dataset serves as a reference for assigning and troubleshooting spectra of related, uncharacterized (E)-styryl sulfone derivatives, particularly when supplier data is absent .

Application
Selection Property
Validation Focus
Regioselective heterocyclic synthesis
Sulfone-specific regiochemistry switch
Confirm regioisomer identity by NMR or X-ray
Electronic structure–reactivity correlation studies
Defined ionization energy benchmark
Cross-check electronic parameters with computational models
In-house analytical method development for vinyl sulfones
Multi-modal spectral reference dataset
Benchmark against published NMR, UV-Vis, MS spectra
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